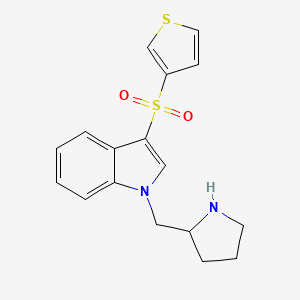
1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique combination of an indole core, a pyrrolidinylmethyl group, and a thienylsulfonyl group, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinylmethyl Group: This step may involve the alkylation of the indole nitrogen with a pyrrolidinylmethyl halide under basic conditions.
Attachment of the Thienylsulfonyl Group: The final step could involve the sulfonylation of the indole ring with a thienylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted indoles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
作用機序
The mechanism of action of “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pyrrolidinylmethyl and thienylsulfonyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienyl)-: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-benzylsulfonyl)-: Contains a benzylsulfonyl group instead of a thienylsulfonyl group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the thienylsulfonyl group in “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” distinguishes it from other indole derivatives, potentially offering unique chemical reactivity and biological activity.
特性
CAS番号 |
651335-48-7 |
|---|---|
分子式 |
C17H18N2O2S2 |
分子量 |
346.5 g/mol |
IUPAC名 |
1-(pyrrolidin-2-ylmethyl)-3-thiophen-3-ylsulfonylindole |
InChI |
InChI=1S/C17H18N2O2S2/c20-23(21,14-7-9-22-12-14)17-11-19(10-13-4-3-8-18-13)16-6-2-1-5-15(16)17/h1-2,5-7,9,11-13,18H,3-4,8,10H2 |
InChIキー |
NEBJDRYUCOBRRQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


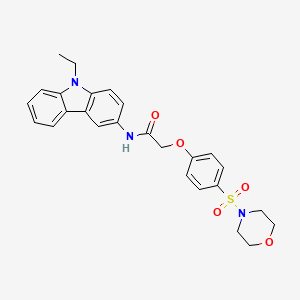
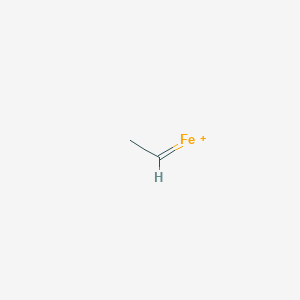
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
![2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B12517910.png)
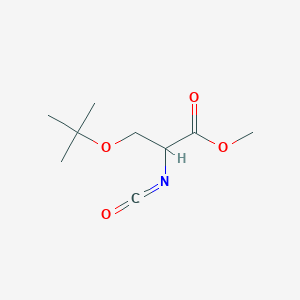
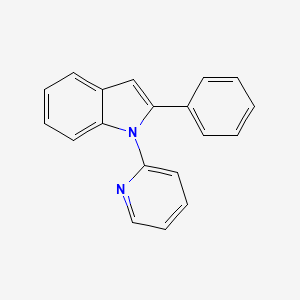
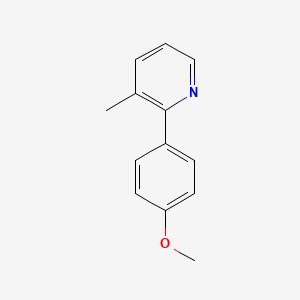
![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
